molecular formula C12H15ClF2O2 B14063792 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethoxybenzene

1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethoxybenzene

Cat. No.: B14063792
M. Wt: 264.69 g/mol
InChI Key: SWBNNWZIMQKBDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethoxybenzene is an organic compound with a complex structure that includes a chloropropyl group, a difluoromethoxy group, and an ethoxybenzene core

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethoxybenzene typically involves multiple steps, starting with the preparation of the core benzene structure followed by the introduction of the chloropropyl, difluoromethoxy, and ethoxy groups. One common synthetic route involves the reaction of 1-chloro-3-propylbenzene with difluoromethoxy and ethoxy reagents under specific conditions to achieve the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Addition Reactions: The benzene ring can participate in addition reactions with electrophiles or nucleophiles.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethoxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethoxybenzene involves its interaction with molecular targets through its functional groups. The chloropropyl group can form covalent bonds with nucleophiles, while the difluoromethoxy and ethoxy groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can affect the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethoxybenzene can be compared with similar compounds such as:

    1-(3-Chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene: Similar structure but with a fluorine atom instead of an ethoxy group.

    1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group, which alters its chemical properties.

    1-(3-Chloropropyl)-3-(difluoromethoxy)-5-fluorobenzene: Another similar compound with a fluorine atom in a different position.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their arrangement on the benzene ring.

Properties

Molecular Formula

C12H15ClF2O2

Molecular Weight

264.69 g/mol

IUPAC Name

1-(3-chloropropyl)-4-(difluoromethoxy)-2-ethoxybenzene

InChI

InChI=1S/C12H15ClF2O2/c1-2-16-11-8-10(17-12(14)15)6-5-9(11)4-3-7-13/h5-6,8,12H,2-4,7H2,1H3

InChI Key

SWBNNWZIMQKBDU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)OC(F)F)CCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.